2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a tetrahydronaphthalene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom into the naphthalene ring.
Sulfonation: Attachment of the benzenesulfonamide group to the fluorinated naphthalene derivative.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. For instance, fluorination may require the use of fluorinating agents such as Selectfluor, while sulfonation might involve the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydronaphthalene moiety to its corresponding naphthalene derivative.
Reduction: Reduction of the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines.
Scientific Research Applications
2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16FNO2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16FNO2S/c17-14-9-3-4-11-16(14)21(19,20)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-9,11,15,18H,5,7,10H2 |
InChI Key |
PVDOMPLBCMJSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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